molecular formula C19H39ClN2O B12572924 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 612490-61-6

1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12572924
CAS No.: 612490-61-6
M. Wt: 347.0 g/mol
InChI Key: MOENFZSIRVMGET-UHFFFAOYSA-N
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Description

1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 1-Methylimidazole and tetradecyl chloride.

    Reaction Conditions: The reaction is performed in an organic solvent such as acetonitrile or toluene, under reflux conditions for several hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Oxidation and Reduction: The imidazolium ring can undergo redox reactions under appropriate conditions.

    Complexation: It can form complexes with metal ions, which can be useful in catalysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, cyanides, and thiols.

    Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.

    Reduction Products: Reduction can yield imidazolines or other reduced forms of the imidazolium ring.

Scientific Research Applications

1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: Investigated for its potential as an antimicrobial agent due to its ionic nature.

    Medicine: Explored for drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The chloride ion can act as a nucleophile or leaving group in substitution reactions, further enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-octylimidazolium chloride
  • 1-Methyl-3-dodecylimidazolium chloride
  • 1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride

Comparison

1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long alkyl chain, which imparts distinct solubility and surface-active properties. Compared to shorter alkyl chain analogs, it exhibits higher hydrophobicity and better performance in applications requiring amphiphilic characteristics. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.

Properties

CAS No.

612490-61-6

Molecular Formula

C19H39ClN2O

Molecular Weight

347.0 g/mol

IUPAC Name

1-methyl-3-(tetradecoxymethyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C19H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H

InChI Key

MOENFZSIRVMGET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCN1C[NH+](C=C1)C.[Cl-]

Origin of Product

United States

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